(S,S)-Palonosetron-d3 Hydrochloride
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Overview
Description
(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron hydrochloride, a selective serotonin type 3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the core structure through cyclization reactions.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and solvents in controlled environments.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Palonosetron-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S,S)-Palonosetron-d3 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of palonosetron.
Biological Research: Investigates the compound’s effects on serotonin receptors and related pathways.
Medical Research: Explores its potential in treating other conditions related to serotonin dysregulation.
Industrial Applications: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
(S,S)-Palonosetron-d3 Hydrochloride exerts its effects by selectively binding to serotonin type 3 receptors, blocking the action of serotonin, a neurotransmitter involved in nausea and vomiting. This binding prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby reducing nausea and vomiting. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another serotonin type 3 receptor antagonist used for similar indications.
Granisetron: Similar mechanism of action but with different pharmacokinetic properties.
Dolasetron: Used for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
(S,S)-Palonosetron-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and prolongs its duration of action compared to other serotonin type 3 receptor antagonists. This makes it particularly valuable in pharmacokinetic studies and potentially more effective in clinical settings.
Biological Activity
(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron, a well-established selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in research settings to study the pharmacological properties and biological activities associated with serotonin receptor modulation. Its unique structure, incorporating deuterium, enhances its stability and allows for detailed tracking in pharmacokinetic studies.
- Molecular Formula : C₁₉H₂₂D₃ClN₂O
- Molecular Weight : 335.89 g/mol
- CAS Number : 1246816-81-8
- Purity : >95% (HPLC)
This compound functions as a 5-HT3 receptor antagonist , inhibiting the action of serotonin at these receptors, which are critical in mediating nausea and vomiting responses. This action is particularly beneficial in the context of chemotherapy-induced nausea and vomiting (CINV), where serotonin release plays a significant role in these adverse effects. The compound's binding affinity is significantly higher than that of first-generation 5-HT3 antagonists, with studies indicating at least a 30-fold increase in efficacy .
Clinical Studies
-
Efficacy in CINV :
- A meta-analysis demonstrated that palonosetron significantly improves control over emesis and nausea during both acute and delayed phases after highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .
- In a randomized controlled trial, patients receiving palonosetron reported a higher rate of complete response (no emetic episodes) compared to those treated with older 5-HT3 antagonists .
-
Pharmacokinetics :
- Palonosetron exhibits a long plasma elimination half-life of approximately 40 hours , allowing for less frequent dosing compared to older agents .
- The deuterated form aids in distinguishing between the drug and its metabolites during studies, enhancing the understanding of its pharmacokinetic profile.
Table: Comparison of Efficacy and Pharmacokinetics
Parameter | Palonosetron | First-Generation Antagonists |
---|---|---|
Binding Affinity | High (30-fold) | Lower |
Half-Life | ~40 hours | <10 hours |
Complete Response Rate | Higher | Lower |
Drug Interaction Profile | Minimal | More significant interactions |
Study on Pharmacokinetics
A study involving healthy volunteers assessed the pharmacokinetics of palonosetron at doses ranging from 0.25 mg to 0.75 mg. Results indicated linear pharmacokinetics within this range, supporting its use in various clinical settings .
Comparative Efficacy
In head-to-head trials against older agents like ondansetron, palonosetron consistently showed superior efficacy in preventing CINV, particularly when used in combination with neurokinin-1 (NK-1) receptor antagonists .
Properties
CAS No. |
1246816-81-8 |
---|---|
Molecular Formula |
C19H25ClN2O |
Molecular Weight |
335.89 |
IUPAC Name |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
InChI Key |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
SMILES |
C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |
Synonyms |
(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |
Origin of Product |
United States |
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